molecular formula C18H18N4O3S B12020312 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12020312
M. Wt: 370.4 g/mol
InChI Key: GIKHOPYLLBANTF-YBFXNURJSA-N
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Description

4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C18H18N4O3S and a molecular weight of 370.433 g/mol . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the specific positioning of the methoxy groups on the phenyl rings. This structural variation can influence its chemical reactivity, biological activity, and overall stability, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-23-14-6-4-5-12(9-14)17-20-21-18(26)22(17)19-11-13-7-8-15(24-2)10-16(13)25-3/h4-11H,1-3H3,(H,21,26)/b19-11+

InChI Key

GIKHOPYLLBANTF-YBFXNURJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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